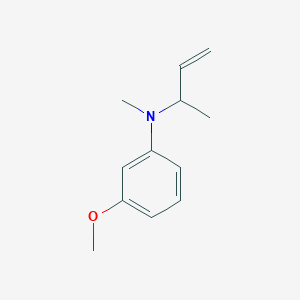
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C11H17NO. It is a derivative of benzenamine, where the amino group is substituted with a 3-methoxy group, an N-methyl group, and an N-(1-methyl-2-propenyl) group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- typically involves the following steps:
Starting Material: The synthesis begins with benzenamine (aniline) as the starting material.
N-Methylation: The N-methyl group is introduced via methylation using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).
N-(1-Methyl-2-propenyl) Substitution: The final step involves the substitution of the amino group with the N-(1-methyl-2-propenyl) group, which can be achieved using an appropriate alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, alkoxides, and amines
Major Products Formed
Oxidation: Quinones, nitroso derivatives
Reduction: Corresponding amines or alcohols
Substitution: Substituted benzenamine derivatives
Wissenschaftliche Forschungsanwendungen
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its methoxy and N-methyl groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 3-methoxy-: Lacks the N-methyl and N-(1-methyl-2-propenyl) groups.
Benzenamine, N-methyl-: Lacks the 3-methoxy and N-(1-methyl-2-propenyl) groups.
Benzenamine, N-(1-methyl-2-propenyl)-: Lacks the 3-methoxy and N-methyl groups.
Uniqueness
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- is unique due to the presence of all three substituents (3-methoxy, N-methyl, and N-(1-methyl-2-propenyl)) on the benzenamine core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62378-91-0 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-but-3-en-2-yl-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-5-10(2)13(3)11-7-6-8-12(9-11)14-4/h5-10H,1H2,2-4H3 |
InChI-Schlüssel |
PCSLDPDZHHEDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)N(C)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol](/img/structure/B14517419.png)
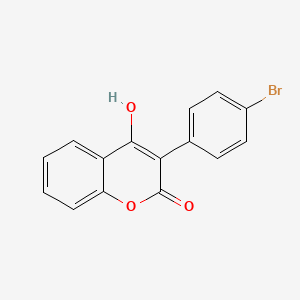
![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)
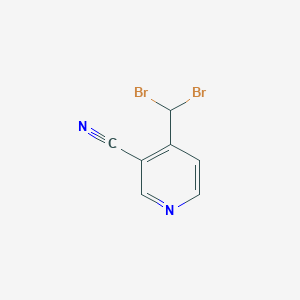
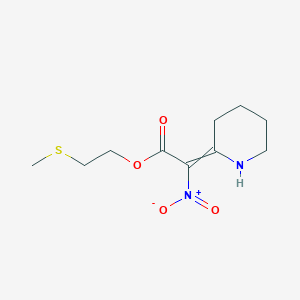
![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
methanone](/img/structure/B14517460.png)
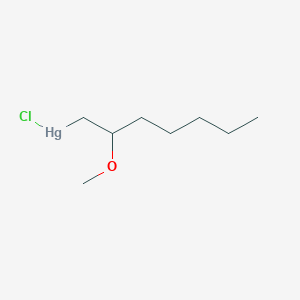


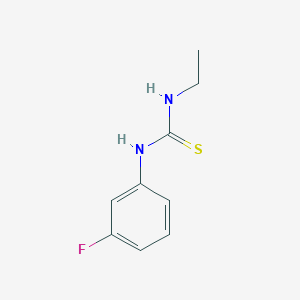


![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)
